7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine
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Overview
Description
7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine: is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, on the imidazo[4,5-C]pyridine ring. It has a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with bromine and chlorine sources in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It has shown promise in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties .
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with different substitution patterns.
Imidazo[4,5-b]pyridine: Similar structure but with variations in the position of substituents.
Uniqueness: 7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine is unique due to the specific placement of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazopyridine derivatives may not be as effective .
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
7-bromo-6-chloro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-4-5-3(10-2-11-5)1-9-6(4)8/h1-2H,(H,10,11) |
InChI Key |
FVXCKDIAPSQKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)Br)N=CN2 |
Origin of Product |
United States |
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